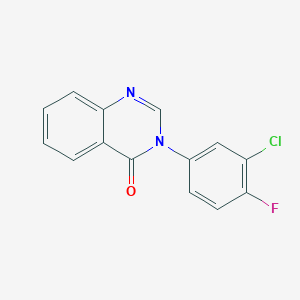
3-(3-chloro-4-fluorophenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-4-fluorophenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C14H8ClFN2O and its molecular weight is 274.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.0309187 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Chemical Sensors
3-(3-chloro-4-fluorophenyl)-4(3H)-quinazolinone derivatives, specifically 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ), have been synthesized and utilized as fluoroionophores for sensitive optochemical sensors. These sensors are particularly effective for the detection of Fe3+ ions, showcasing a high degree of selectivity and sensitivity towards Fe3+ over other cations, making them suitable for applications in the determination of iron ions in various samples (Zhang et al., 2007).
Antimicrobial Agents
Novel fluorine-containing 5-arylidene derivatives bearing quinazolinone along with 4-thiazolidinone have been synthesized, demonstrating significant antimicrobial potency. These compounds exhibit remarkable in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Desai et al., 2013).
EGFR-TK Imaging for Cancer Diagnosis
Quinazoline derivatives, including those related to this compound, have been investigated for their potential as biomarkers in EGFR-TK imaging. This research aims at developing technetium-99m labeled compounds for non-invasive imaging of cancer, specifically targeting the epidermal growth factor receptor tyrosine kinase (EGFR-TK) in tumor cells. Such advances could significantly improve the diagnosis and treatment monitoring of cancers expressing EGFR-TK (Fernandes et al., 2008).
Corrosion Inhibition
Quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media. Experimental and computational studies have demonstrated that these compounds effectively protect mild steel from corrosion, with their performance being attributed to their ability to chemically adsorb onto the metallic surface. This makes them valuable for applications in corrosion protection, especially in industrial settings where acid corrosion is a significant issue (Errahmany et al., 2020).
Luminescent Materials and Bioimaging
Quinazolinone derivatives have shown promising luminescence properties, making them suitable candidates for fluorescent probes, biological imaging reagents, and luminescent materials. Their excellent biocompatibility, low toxicity, and high efficiency in fluorescent imaging applications can significantly contribute to advances in chemical biology, particularly in the development of environmentally sensitive probes and two-photon fluorescence bioimaging technologies (Xing et al., 2021).
Safety and Hazards
特性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-11-7-9(5-6-12(11)16)18-8-17-13-4-2-1-3-10(13)14(18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZFYSCEJHDQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)


![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)
![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)
![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)


![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)
![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)
![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)
![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)
